2-(3-iodo-1H-indazol-7-yl)-propan-2-ol

Synthetic Chemistry Microwave-Assisted Synthesis Indazole Synthesis

The synthesis of regioisomerically pure 7-substituted indazoles presents a common supply bottleneck in kinase drug discovery. This compound resolves that challenge with confirmed 3-iodo-7-yl regiochemistry, essential for ERK1/2-targeted probe synthesis. - Enables orthogonal diversification: Sonogashira/Suzuki coupling at C3 iodine with concurrent C7 tertiary alcohol functionalization. - Structurally distinct from the 5-substituted regioisomer (CAS 2640503-20-2) for vector-preference SAR mapping. - Quantified synthetic benchmark: Published microwave-assisted route achieves 85% yield in 20 minutes, providing a cost baseline for make-vs-buy analysis.

Molecular Formula C10H11IN2O
Molecular Weight 302.11 g/mol
Cat. No. B8470925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-iodo-1H-indazol-7-yl)-propan-2-ol
Molecular FormulaC10H11IN2O
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC2=C(NN=C21)I)O
InChIInChI=1S/C10H11IN2O/c1-10(2,14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5,14H,1-2H3,(H,12,13)
InChIKeyGBTVCORPJSUIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodo-1H-indazol-7-yl)-propan-2-ol: Chemical Biology Overview


2-(3-Iodo-1H-indazol-7-yl)-propan-2-ol is a heterocyclic small molecule built on a 3-iodoindazole core bearing a tertiary alcohol at the 7-position. It is primarily utilized as a synthetic building block and a scaffold for developing ATP-competitive kinase inhibitors [1]. Although its indazole core serves as a bioisostere for the adenine moiety of ATP, enabling competitive binding to conserved kinase domains , publicly available, compound-specific, peer-reviewed quantitative bioactivity data (e.g., IC50, Kd, or cellular EC50 values obtained under controlled comparative conditions) are extremely limited. Consequently, its differentiation from close analogs is currently defined by its unique regiochemistry—the tert-alcohol substitution at the indazole C7 position—and the synthetic versatility afforded by the C3 iodine handle for palladium-catalyzed cross-coupling reactions, rather than by head-to-head potency comparisons against named kinase targets [2].

+Indazole scaffold for ATP-competitive kinase inhibitor design
+Regiochemically defined C7-tertiary alcohol building block
+C3 iodine enables versatile Pd-catalyzed cross-coupling diversification

Procurement Rationale and Regiochemical Pitfalls


Indazole-based kinase inhibitors are highly sensitive to substitution patterns, where the position of functional groups dictates target selectivity, potency, and pharmacokinetic properties. The 7-substituted regioisomer, 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol, is structurally distinct from common alternatives like the 5-substituted isomer (2-(3-iodo-1H-indazol-5-yl)propan-2-ol, CAS 2640503-20-2) . These regioisomers are not interchangeable; the shift of the propan-2-ol group from the 5- to the 7-position alters the molecular geometry, electronic distribution, and the exit vector of the functional group, leading to potentially divergent interactions within the ATP-binding pocket of kinases [1]. Generic substitution without considering this regiochemistry risks selecting a compound with a completely different, and likely untested, biological profile. Furthermore, the C3 iodine atom is critical for late-stage diversification via cross-coupling, a feature lost if one were to substitute with a non-halogenated indazole [2]. Therefore, confirming the exact 3-iodo-7-yl substitution is the first and most crucial quality control step for any project aiming to generate structure-activity relationship (SAR) data on this specific vector.

Target
5-substituted regioisomer (CAS 2640503-20-2)
Regiochemistry shift may alter ATP-binding pocket geometry and kinase selectivity vector. Identical molecular weight but distinct exit trajectory.
Target
3-bromo or 3-chloro analog
Halogen substitution may reduce cross-coupling efficiency; C-I bond offers significantly higher reactivity in Sonogashira/Suzuki couplings.

Key Evidence and Quantitative Differentiators


Microwave-Assisted Synthetic Efficiency

For teams synthesizing this compound in-house, the method of production significantly impacts efficiency. 2-(3-Iodo-1H-indazol-7-yl)-propan-2-ol can be produced via a microwave-assisted condensation of 2-iodophenylhydrazines with β-keto alcohols. Under these specific conditions (300 W, 150°C, 20 min), the target compound is obtained in an 85% yield . This is in contrast to traditional thermal heating methods, which are often reported to require longer reaction times or yield lower purity for similar indazole formations . The quantified yield advantage enables a direct calculation of cost and time savings for procurement versus in-house synthesis decisions.

Synthetic Efficiency
Cross-study comparable
85% isolated yield (300 W, 150°C, 20 min) via microwave-assisted condensation
Benchmark for make-vs-buy analysis
Compared to variable traditional thermal methods
Synthetic Chemistry Microwave-Assisted Synthesis Indazole Synthesis

Regioisomeric Comparison of Indazole Substitution

The most structurally similar commercially available analog is 2-(3-iodo-1H-indazol-5-yl)propan-2-ol (CAS 2640503-20-2) . While both share the same molecular formula (C10H11IN2O) and molecular weight (302.11 g/mol), their physical properties diverge due to regiochemistry. The 5-substituted isomer is predicted to have a boiling point of 439.05°C and a density of 1.833 g/cm³ . The target 7-substituted compound's geometry provides a different exit vector for the hydroxyalkyl group. In kinase inhibitor design, the 7-position of the indazole is a known vector that can probe distinct hydrophobic pockets within the ATP-binding site of kinases like Akt, compared to the 5-position [1]. This difference is structural and absolute; however, due to the absence of direct comparative biological data, the quantified difference presented here is in the predicted physicochemical properties of the key comparator.

Regioisomer Identity
Cross-study comparable
C7 isomer vs 5-isomer: same MW (302.11), predicted ΔTb ~0.5°C, Δdensity ~0.02 g/cm³; binding vector differs
C7 substitution provides distinct pharmacophore vector
Predicted properties; biological SAR context from indazole kinase studies
Medicinal Chemistry Kinase Inhibitors Regioisomerism Structure-Activity Relationship

Predicted ERK1/2 Kinase Inhibition Profile

In the absence of direct, peer-reviewed, quantitative biochemical assay data for the exact compound, its potential biological differentiation can be inferred from curated chemogenomic databases. The DrugMAP database annotates 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol as an inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 2 (ERK2) [1]. This annotation is a class-level inference based on its indazole scaffold and is supported by patent literature that describes similar 3-iodoindazole derivatives with ERK inhibitory activity at IC50 values < 50 nM in Z′-LYTE biochemical assays [2]. While the exact IC50 of the target compound is not disclosed in a retrievable publication, its association with the ERK pathway differentiates it from other indazole tools targeting distinct kinases like Akt, PI3K, or Aurora kinases. This predicted target profile is crucial for selecting the compound as a starting point for ERK-focused chemical probe development, as opposed to generic indazole screening libraries.

Predicted Kinase Profile
Class-level inference
Annotated as ERK1 (MAPK3) and ERK2 (MAPK1) inhibitor in DrugMAP; related 3-iodoindazole shows ERK IC50
Supports ERK-focused chemical probe development
Requires direct biochemical validation; class-level chemogenomic prediction
Cross-Coupling Reactivity
Cross-study comparable
C-I bond: ~50-55 kcal/mol; up to 10× faster Pd oxidative addition vs C-Br (~65 kcal/mol) or C-Cl (~80 kcal/mol)
Enables milder Sonogashira/Suzuki diversification
Terminal alkyne coupling benchmark; broader substrate scope vs Br/Cl analogs
Kinase Inhibition ERK1/2 Chemogenomics Target Prediction

C3 Iodine Cross-Coupling Versatility

A key feature of the target compound is the iodine atom at the C3 position. The C-I bond is chemically distinct from C-Br or C-Cl bonds. In a Sonogashira cross-coupling reaction, 3-iodoindazoles exhibit superior reactivity compared to 3-bromo- or 3-chloroindazoles, allowing for milder reaction conditions and higher yields [1]. This is demonstrated in model couplings with terminal alkynes to produce 3-alkynylindazoles, a common late-stage diversification strategy [2]. The 3-iodoindazole core is also a preferred substrate for Suzuki cross-coupling/deprotection/N-arylation sequences, providing rapid access to 1,3-diarylsubstituted indazoles [3]. For the target 7-substituted compound, this C3 iodine offers a strategic diversification point to introduce aromatic, heteroaromatic, or alkynyl groups, enabling SAR exploration along two distinct vectors (C3 and C7). This dual derivatization potential is a quantitative synthetic advantage over non-halogenated indazoles, which would require separate functionalization steps.

Cross-Coupling Reactivity
Cross-study comparable
C-I bond: ~50-55 kcal/mol; up to 10× faster Pd oxidative addition vs C-Br (~65 kcal/mol) or C-Cl (~80 kcal/mol)
Enables milder Sonogashira/Suzuki diversification
Terminal alkyne coupling benchmark; broader substrate scope vs Br/Cl analogs
Synthetic Chemistry Palladium-Catalyzed Cross-Coupling C-H Activation

Recommended Application Scenarios


ERK1/2 Chemical Probe Development

Teams building chemical probes for the ERK signaling pathway should prioritize this scaffold. The DrugMAP database annotation of 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol as an ERK1/2 inhibitor [1], combined with patent evidence showing structurally related 3-iodoindazoles achieving ERK IC50 < 50 nM [2], provides a data-driven rationale for using this compound as a starting template. This application involves synthesizing a focused library of C3-diversified analogs via the iodine cross-coupling handle to optimize potency and selectivity against the ERK kinome panel.

C7-Vector Kinase SAR Exploration

For researchers investigating the impact of the indazole substitution vector on kinase selectivity, this compound is essential to compare against its 5-substituted regioisomer (CAS 2640503-20-2) [1]. The C7 hydroxyalkyl group probes a region of the ATP-binding pocket distinct from the C5 vector, which is critical for achieving selectivity among closely related kinases like Akt1/2/3 . This scenario involves systematic biological evaluation of the 5- and 7-regioisomers side-by-side to establish a vector-preference SAR map for the target kinase of interest.

Dual-Vector C3 and C7 Derivatization

Medicinal chemistry programs aiming to explore chemical space along two independent vectors can leverage the dual functionality of this scaffold. The C3 iodine serves as an entry point for Sonogashira or Suzuki cross-coupling to introduce diverse (hetero)aryl or alkynyl groups [2], while the C7 tertiary alcohol can be further functionalized (e.g., esterification, etherification, or oxidation to a ketone) [3]. This orthogonal reactivity profile enables the rapid generation of a matrix of analogs for multidimensional SAR studies, which is a significant advantage over scaffolds with only a single diversification site.

Scalable Microwave-Assisted Synthesis Benchmark

For process chemistry or procurement evaluation, the published microwave-assisted synthetic route delivering 85% yield in 20 minutes provides a quantitative benchmark to assess whether in-house synthesis or external procurement is more cost-effective. This scenario involves a make-vs-buy analysis, comparing the compound's commercial price against the calculated cost of reagents, equipment time, and labor for a synthesis that achieves this empirically demonstrated yield threshold.

Application
Selection Property
Validation Focus
ERK1/2 chemical probe development
ERK pathway predicted inhibitor scaffold
Kinase panel potency & selectivity profiling
C7-vector kinase SAR exploration
Regiochemically defined C7 building block
Comparative binding vs 5-substituted isomer
Dual-vector C3 and C7 derivatization
Orthogonal iodine and alcohol reactivity
Derivatization scope and product characterization
Make-vs-buy cost evaluation
Microwave-assisted synthesis yield benchmark
In-house yield comparison and cost analysis
Quote Request

Request a Quote for 2-(3-iodo-1H-indazol-7-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.